Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position, a 2,4-dimethylphenyl group at the 1st position, and an ethyl ester group at the 4th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4th position with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrazole rings.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the phenyl or pyrazole rings.
Hydrolysis Products: 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand the interaction of pyrazole derivatives with biological targets.
Industry:
Agrochemicals: Potential use as a precursor for the synthesis of herbicides and pesticides.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and ester groups play a crucial role in its binding affinity and specificity towards molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological macromolecules.
Comparison with Similar Compounds
- Ethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-fluoro-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, iodine, fluorine) at the 5th position can significantly affect the compound’s reactivity, stability, and biological activity.
- Ester Group: The ethyl ester group at the 4th position is common among these compounds, contributing to their solubility and reactivity.
- Phenyl Substitution: The 2,4-dimethylphenyl group provides steric hindrance and electronic effects that influence the compound’s overall properties.
Properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3 |
InChI Key |
VIGOIIYQGRKLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)Br |
Origin of Product |
United States |
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